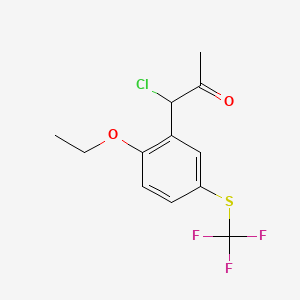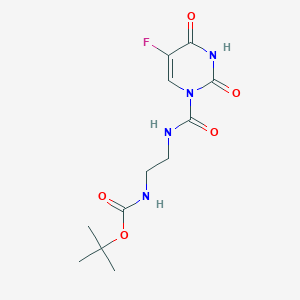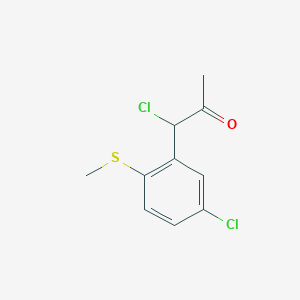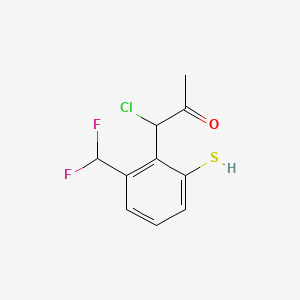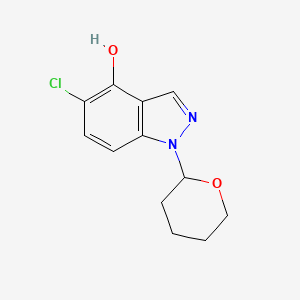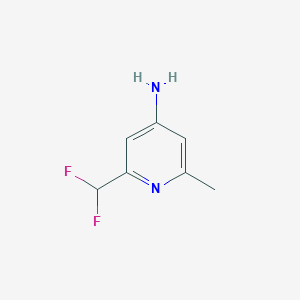
2-(Difluoromethyl)-6-methylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-methylpyridin-4-amine is a compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyridine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents . This reaction can be catalyzed by transition metals such as iron or copper, and often requires the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-methylpyridin-4-amine may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-methylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridines .
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-methylpyridin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-methylpyridin-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-6-methylpyridin-4-amine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-6-methylpyridin-4-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical properties and reactivity.
2-(Difluoromethyl)-4-methylpyridine: The position of the methyl group is different, which can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
1803125-79-2 |
|---|---|
Formule moléculaire |
C7H8F2N2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-methylpyridin-4-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(10)3-6(11-4)7(8)9/h2-3,7H,1H3,(H2,10,11) |
Clé InChI |
XLDLVJDEYASLNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


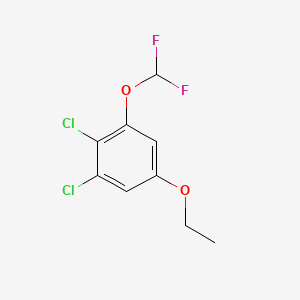
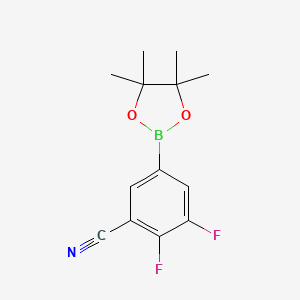
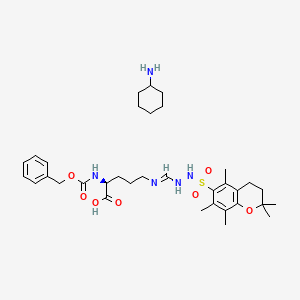
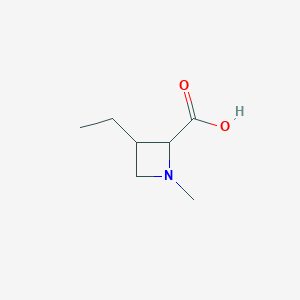
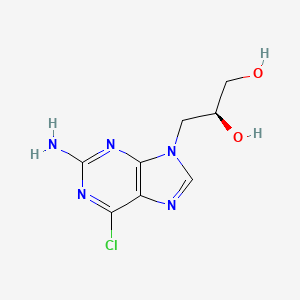
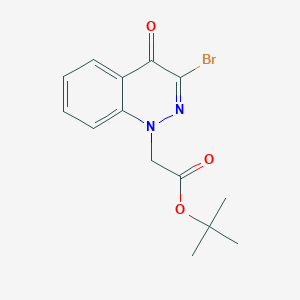
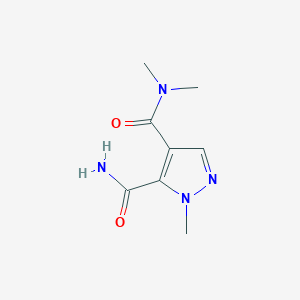
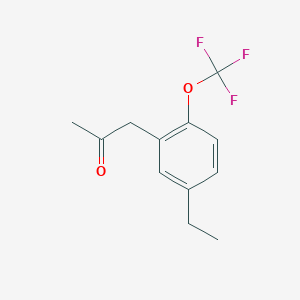
![(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
